Cas no 86626-38-2 (4-bromo-2,3-dihydro-1H-indole)

4-bromo-2,3-dihydro-1H-indole structure
4-bromo-2,3-dihydro-1H-indole structure
Product Name:4-bromo-2,3-dihydro-1H-indole
CAS 번호:86626-38-2
MF:C8H8BrN
메가와트:198.059821128845
MDL:MFCD07371633
CID:95463
PubChem ID:13098386
Update Time:2024-10-26

4-bromo-2,3-dihydro-1H-indole 화학적 및 물리적 성질

이름 및 식별자

    • 4-Bromoindoline
    • 4-BROMO-2,3-DIHYDRO-1H-INDOLE
    • 4-BROMO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE
    • 4-bromoindoline hydrochloride
    • 1H-Indole, 4-bromo-2,3-dihydro-
    • 4-Bromo-2,3-dihydro-1H-indole 1HCl salt
    • 1H-INDOLE,4-BROMO-2,3-DIHYDRO-
    • YCJCSDSXVHEBRU-UHFFFAOYSA-N
    • EBD43524
    • VI30219
    • CM10331
    • TRA0023624
    • SY012369
    • BL008582
    • AB0027102
    • ST2411233
    • AM20041267
    • W8895
    • MF
    • 4-Bromo-2,3-dihydro-1H-indole (ACI)
    • DTXSID10518085
    • 4-BROMOINDOLINE HCL
    • MFCD07371633
    • SCHEMBL326593
    • CS-W006183
    • SB39168
    • EN300-136865
    • DB-076700
    • Z1198172382
    • 86626-38-2
    • Q-102592
    • AKOS006285577
    • AC-27798
    • FS-3331
    • 1H-indole, 4-bromo-2,3-dihydro-;4-Bromo-2,3-dihydro-1h-indole;
    • 4-bromo-2,3-dihydro-1H-indole
    • MDL: MFCD07371633
    • 인치: 1S/C8H8BrN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2
    • InChIKey: YCJCSDSXVHEBRU-UHFFFAOYSA-N
    • 미소: BrC1C2=C(NCC2)C=CC=1

계산된 속성

  • 정밀분자량: 196.98400
  • 동위원소 질량: 196.98401g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 126
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 12
  • 소수점 매개변수 계산 참조값(XlogP): 2.6

실험적 성질

  • 비등점: 278.8°C at 760 mmHg
  • PSA: 12.03000
  • LogP: 2.55510

4-bromo-2,3-dihydro-1H-indole 보안 정보

4-bromo-2,3-dihydro-1H-indole 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

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    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

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    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

4-bromo-2,3-dihydro-1H-indole 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0130-1g
4-Bromo-2,3-dihydro-1H-indole
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JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0130-5g
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1679.12CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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1854.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MS243-250mg
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250mg
138CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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CHENG DOU FEI BO YI YAO Technology Co., Ltd.
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86626-38-2 95%
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$680 2023-09-07

4-bromo-2,3-dihydro-1H-indole 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Butyronitrile ;  1 h, 200 °C
참조
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid
Points, Gary L. III ; et al, Chemistry - A European Journal, 2020, 26(70), 16655-16658

합성 방법 2

반응 조건
1.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ;  18 h, 40 °C
2.1 Reagents: Potassium carbonate Solvents: Butyronitrile ;  1 h, 200 °C
참조
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid
Points, Gary L. III ; et al, Chemistry - A European Journal, 2020, 26(70), 16655-16658

합성 방법 3

반응 조건
1.1 Reagents: p-Toluenesulfonic acid Solvents: Water ;  0 °C; 0 °C → rt; 4 h, rt
2.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ;  18 h, 40 °C
3.1 Reagents: Potassium carbonate Solvents: Butyronitrile ;  1 h, 200 °C
참조
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid
Points, Gary L. III ; et al, Chemistry - A European Journal, 2020, 26(70), 16655-16658

합성 방법 4

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2-(Di-tert-butylphosphino)biphenyl Solvents: Benzene ;  rt → 70 °C
1.2 Solvents: Water ;  1.5 h, 70 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Water ;  0 °C; 0 °C → rt; 4 h, rt
3.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ;  18 h, 40 °C
4.1 Reagents: Potassium carbonate Solvents: Butyronitrile ;  1 h, 200 °C
참조
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid
Points, Gary L. III ; et al, Chemistry - A European Journal, 2020, 26(70), 16655-16658

합성 방법 5

반응 조건
1.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
참조
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

합성 방법 6

반응 조건
1.1 Reagents: Sodium cyanoborohydride Solvents: Acetic acid ;  2 h, 15 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
2.1 Reagents: Sulfuric acid ,  Silver sulfate ;  30 min, rt
2.2 Reagents: Bromine ;  30 min, rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
참조
Concerning the preparation of 6-bromotryptamine
Scott Wiens, P.; et al, Tetrahedron, 2021, 85,

합성 방법 7

반응 조건
1.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
2.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
참조
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

합성 방법 8

반응 조건
1.1 Reagents: Hydrochloric acid Catalysts: Aluminum chloride Solvents: Dichloromethane
1.2 Reagents: Bromine Catalysts: Aluminum chloride
2.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
참조
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

합성 방법 9

반응 조건
1.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
2.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
참조
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

합성 방법 10

반응 조건
1.1 Reagents: Potassium tert-butoxide ,  Hydrogen Catalysts: (OC-6-42)-Bromodicarbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)et… Solvents: Toluene ;  36 h, 50 bar, rt → 100 °C
참조
Hydrogenation or Dehydrogenation of N-Containing Heterocycles Catalyzed by a Single Manganese Complex
Zubar, Viktoriia; et al, Organic Letters, 2020, 22(10), 3974-3978

합성 방법 11

반응 조건
1.1 Reagents: 2,4,6-Trimethylpyridine Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C
2.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ;  18 h, 40 °C
3.1 Reagents: Potassium carbonate Solvents: Butyronitrile ;  1 h, 200 °C
참조
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid
Points, Gary L. III ; et al, Chemistry - A European Journal, 2020, 26(70), 16655-16658

합성 방법 12

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ;  6 h, rt
2.1 Reagents: 2,4,6-Trimethylpyridine Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C
3.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ;  18 h, 40 °C
4.1 Reagents: Potassium carbonate Solvents: Butyronitrile ;  1 h, 200 °C
참조
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid
Points, Gary L. III ; et al, Chemistry - A European Journal, 2020, 26(70), 16655-16658

합성 방법 13

반응 조건
1.1 Reagents: 2,4,6-Trimethylpyridine Solvents: Dichloromethane ;  15 min, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2-(Di-tert-butylphosphino)biphenyl Solvents: Benzene ;  rt → 70 °C
2.2 Solvents: Water ;  1.5 h, 70 °C
3.1 Reagents: p-Toluenesulfonic acid Solvents: Water ;  0 °C; 0 °C → rt; 4 h, rt
4.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ;  18 h, 40 °C
5.1 Reagents: Potassium carbonate Solvents: Butyronitrile ;  1 h, 200 °C
참조
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid
Points, Gary L. III ; et al, Chemistry - A European Journal, 2020, 26(70), 16655-16658

합성 방법 14

반응 조건
1.1 Reagents: Phosphorus pentoxide ,  Tripotassium phosphate Solvents: 1,2-Dichlorobenzene ;  20 h, 160 °C
2.1 Reagents: 2,4,6-Trimethylpyridine Solvents: Dichloromethane ;  15 min, -78 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2-(Di-tert-butylphosphino)biphenyl Solvents: Benzene ;  rt → 70 °C
3.2 Solvents: Water ;  1.5 h, 70 °C
4.1 Reagents: p-Toluenesulfonic acid Solvents: Water ;  0 °C; 0 °C → rt; 4 h, rt
5.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ;  18 h, 40 °C
6.1 Reagents: Potassium carbonate Solvents: Butyronitrile ;  1 h, 200 °C
참조
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid
Points, Gary L. III ; et al, Chemistry - A European Journal, 2020, 26(70), 16655-16658

합성 방법 15

반응 조건
1.1 Reagents: Hydrochloric acid Catalysts: Aluminum chloride Solvents: Dichloromethane
1.2 Reagents: Bromine Catalysts: Aluminum chloride
참조
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

합성 방법 16

반응 조건
1.1 Reagents: Sulfuric acid ,  Silver sulfate ;  30 min, rt
1.2 Reagents: Bromine ;  30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
참조
Concerning the preparation of 6-bromotryptamine
Scott Wiens, P.; et al, Tetrahedron, 2021, 85,

합성 방법 17

반응 조건
1.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
참조
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

합성 방법 18

반응 조건
1.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
2.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
참조
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

4-bromo-2,3-dihydro-1H-indole Raw materials

4-bromo-2,3-dihydro-1H-indole Preparation Products

4-bromo-2,3-dihydro-1H-indole 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:86626-38-2)4-bromo-2,3-dihydro-1H-indole
주문 번호:A841744
인벤토리 상태:in Stock
재다:25g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 06:54
가격 ($):281.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:86626-38-2)4-bromo-2,3-dihydro-1H-indole
A841744
순결:99%
재다:25g
가격 ($):281.0
Email